molecular formula C15H11ClO3 B6400440 5-(3-Acetylphenyl)-2-chlorobenzoic acid, 95% CAS No. 1262005-85-5

5-(3-Acetylphenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6400440
CAS RN: 1262005-85-5
M. Wt: 274.70 g/mol
InChI Key: ZAVYDDDNIVPJCX-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-chlorobenzoic acid, or 5-APCBA, is a chemical compound commonly used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and it is known for its versatility and wide range of applications. This compound is widely used in biological and biochemical research, and it can be synthesized in various ways.

Scientific Research Applications

5-APCBA has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used in the synthesis of polysaccharides, lipids, and proteins. In addition, 5-APCBA is used in the synthesis of organic dyes, fluorescent dyes, and fluorescent proteins. Furthermore, this compound is used in the study of enzyme kinetics, gene expression, and cell signaling pathways.

Mechanism of Action

The mechanism of action of 5-APCBA is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes. It is thought to interact with the active site of the enzyme, thus preventing the substrate from binding to the enzyme and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-APCBA are not fully understood. However, it is believed that this compound may have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been suggested that this compound may have a role in modulating the activity of certain enzymes and proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-APCBA in laboratory experiments include its high yield, low cost, and wide range of applications. Furthermore, this compound is relatively stable and is not easily degraded by light or heat. On the other hand, the major limitation of using this compound is its potential toxicity. Therefore, it is important to use this compound with caution and in accordance with safety protocols.

Future Directions

There are many potential future directions for research on 5-APCBA. For example, further research could be done to better understand the biochemical and physiological effects of this compound. In addition, more research could be done to develop more efficient and cost-effective synthesis methods. Furthermore, research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and other diseases. Finally, research could be done to explore the potential use of this compound in other areas, such as drug delivery systems and biodegradable materials.

Synthesis Methods

5-APCBA can be synthesized by a variety of methods. One of the most commonly used methods involves the reaction of 3-acetylphenol and 2-chlorobenzoic acid in the presence of a catalyst. This reaction is carried out at a temperature of 140-150 °C and a pressure of 1.2-1.3 atm, and it is usually completed within 1-2 hours. The yield of the reaction is typically around 95%.

properties

IUPAC Name

5-(3-acetylphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYDDDNIVPJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689752
Record name 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-85-5
Record name 3'-Acetyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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